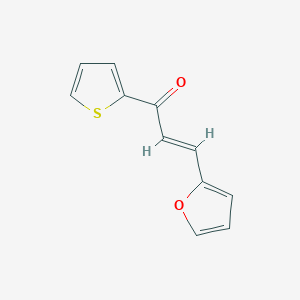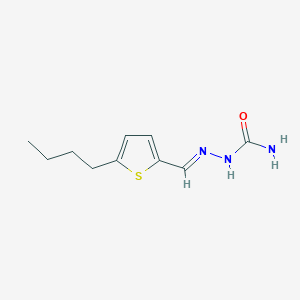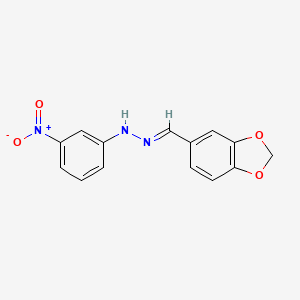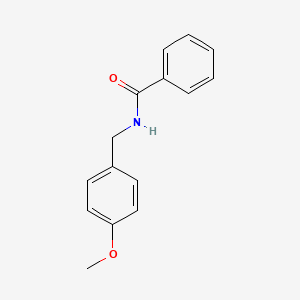
3-(2-furyl)-1-(2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-1-(2-thienyl)-2-propen-1-one, commonly known as Curcumin, is a naturally occurring polyphenol derived from the Curcuma longa plant. Curcumin has been used for centuries in Ayurvedic and traditional Chinese medicine due to its potent anti-inflammatory, antioxidant, and anti-cancer properties. In recent years, Curcumin has gained significant attention from researchers due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Influence on Molecular Packing and Photochemical Properties
- Research on chalcone analogs, including compounds similar to 3-(2-furyl)-1-(2-thienyl)-2-propen-1-one, indicates that these compounds exhibit specific intermolecular geometrical parameters that are significant for photoreactive properties. High-pressure conditions can alter these parameters, influencing their photochemical reaction potential in crystals (Bąkowicz et al., 2015).
Antioxidant Activity
- A study on N-acetyl-3-aryl-5-substituted pyrazolines, synthesized from similar chalcone derivatives, demonstrated moderate antioxidant activity in some of these compounds. This suggests potential applications in fields requiring antioxidant properties (Jois et al., 2014).
NMR Spectra Analysis
- The Nuclear Magnetic Resonance (NMR) spectra of a series of (E)-1-aryl-(2- and 3-thienyl)-2-propenones, which are aldol condensation products related to the compound , have been analyzed. This study helps in understanding the conformation of these compounds in solution, which is crucial for their application in various chemical processes (Hanlee et al., 2011).
Fluorescent and Dual Emissive Deoxyuridine Analogues
- The development of environmentally sensitive fluorescent dyes linked to deoxyuridine, incorporating 2-thienyl and 2-furyl groups, has applications in DNA research. These compounds exhibit sensitivity to solvent polarity and hydration, relevant for nucleic acid interaction studies (Barthes et al., 2015).
Electrophilic Aromatic Reactivities
- Studies on the rates of pyrolysis of various heterocyclic esters, including 2-furyl and 2-thienyl compounds, provide insights into their electrophilic aromatic reactivities. This information is significant for understanding the chemical behavior of these compounds under different conditions (Taylor, 1968).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJEICCLQDYQR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844706.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylbutylidene)acetohydrazide](/img/structure/B3844717.png)

![2-[(4-iodo-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3844727.png)

![1-(4-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3844744.png)

![1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B3844760.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3844768.png)


![3-bromo-9-[2-(vinyloxy)ethyl]-9H-carbazole](/img/structure/B3844791.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B3844798.png)
![2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3844802.png)